molecular formula C10H10FNO6S B5507579 2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid

2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid

Cat. No. B5507579
M. Wt: 291.25 g/mol
InChI Key: SGQDSDPMMQGMCK-UHFFFAOYSA-N
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Description

2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid is a chemical compound with potential applications in various fields due to its unique chemical structure. This compound, characterized by the presence of a sulfonyl imino group linked to a diacetic acid moiety, might be investigated for its chemical and physical properties, synthesis methods, molecular structure, and chemical reactivity.

Synthesis Analysis

The synthesis of compounds related to 2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid often involves complex reactions where fluorinated moieties play a crucial role. For instance, fluorinated alternatives to long-chain perfluoroalkyl substances have been explored, suggesting a trend toward developing more environmentally friendly fluorinated compounds (Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of such compounds focuses on understanding the arrangement and connectivity of atoms within the molecule. Studies on similar fluorinated compounds provide insights into their environmental persistence and behavior, indicating the importance of molecular structure on their physical and chemical properties (Rayne & Forest, 2009).

Chemical Reactions and Properties

Chemical reactions and properties of 2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid would likely involve reactivity studies of the sulfonyl imino and diacetic acid functional groups. The environmental and toxicological properties of related fluorinated compounds have been extensively reviewed, highlighting the need for careful consideration of their chemical reactivity and potential impacts (Munoz et al., 2019).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and stability, would be crucial for its potential applications. The control and analysis of sulfonic acids in pharmaceuticals suggest the importance of understanding these properties for effective application and environmental management (Elder et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with various reagents, and potential for forming derivatives, are essential for the compound's application in synthesis and other chemical processes. Research into similar compounds has provided valuable insights into their reactivity and potential environmental impacts (Conder et al., 2008).

Scientific Research Applications

Magnetic Resonance Imaging

Diamagnetic chemical exchange saturation transfer (diaCEST) agents, such as anthranilic acid analogs, demonstrate unique magnetic resonance properties. These agents, closely related to the chemical structure of interest, feature exchangeable protons shifted downfield, producing significant and tunable contrast, insensitive to pH, for in vivo applications (Song et al., 2015).

Carbohydrate Chemistry

The synthesis and application of protected glycosyl donors, including 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) groups, are critical in carbohydrate chemistry for protecting hydroxyl groups during synthesis, demonstrating high stability under various conditions (Spjut et al., 2010).

Synthesis of Sulfur(VI) Fluorides

A novel reagent for the synthesis of sulfur(VI) fluorides, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), has been designed for the efficient synthesis of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, showcasing the versatility of sulfur-fluoride exchange chemistry (Zhou et al., 2018).

Development of Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes, utilizing sulfonated aromatic diamine monomers, have shown improved water flux for the treatment of dye solutions, highlighting the importance of sulfonic acid groups in enhancing water permeation and dye rejection (Liu et al., 2012).

Zinc Complexation for Fluorescence Studies

The complexation of Zn2+ by certain fluorophores, closely related to the chemical structure of interest, has been investigated for the development of specific fluorescent probes for zinc, providing insights into the design of fluorescent sensors (Coleman et al., 2010).

Lanthanide-Organic Frameworks

Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been synthesized, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions, showcasing the multifunctional uses of sulfonate-carboxylate ligands (Zhou et al., 2016).

Synthesis of Aliphatic Sulfonyl Fluorides

A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation offers a rapid, metal-free approach to access a variety of sulfonyl fluoride-containing compounds, important for chemical biology and molecular pharmacology (Xu et al., 2019).

properties

IUPAC Name

2-[carboxymethyl-(4-fluorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDSDPMMQGMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6664581

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